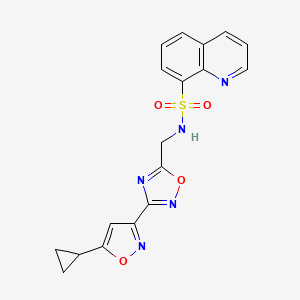
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H15N5O4S and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The synthesis of sulfonamide derivatives, including quinoline-sulfonamides, has been a focus due to their wide range of biological activities. For instance, a study by Hafez et al. (1994) explored the synthesis of 8-quinolinyloxy-5-sulfonamide derivatives, inspired by the known biological activities of 1,3,4-oxadiazoles and the quinoline moiety, which are recognized for their bactericidal, fungicidal, and bioregulatory properties (Hafez, A. A., Geies, A., Hozien, Z. A., & Khalil, Z. H., 1994). Furthermore, Ghorab et al. (2014) discussed novel thiophene derivatives with sulfonamide, isoxazole, quinoline, and other moieties, showcasing potential anticancer agents against human breast cancer cell lines, emphasizing the diverse pharmacological interest in sulfonamide derivatives (Ghorab, M., Bashandy, M. S., & Alsaid, M. S., 2014).
Enzymatic Activation and Metabolic Studies
The role of sulfonamide derivatives in enzymatic activation and metabolic processes has also been examined. For example, Davis et al. (1993) studied the phase II activation of N-hydroxylamines by cytosolic acetyltransferase, highlighting the metabolic activation pathways of certain heterocyclic amines and their implications for DNA adduct formation and carcinogenicity (Davis, C., Schut, H., & Snyderwine, E., 1993).
Antimicrobial and Anticancer Applications
Sulfonamide derivatives have shown significant promise as antimicrobial and anticancer agents. Refaat et al. (2004) synthesized novel quinoxalines with antimicrobial activity, demonstrating the therapeutic potential of these compounds (Refaat, H. M., Moneer, A. A., & Khalil, O. M., 2004). Poudapally et al. (2017) explored quinazoline-sulfonamides as anti-cancer agents, offering insights into the structural preferences and cytotoxic affinities of these compounds against various cancer cell lines (Poudapally, S., Battu, S., Velatooru, L., Bethu, M., Janapala, V. R., Sharma, S., Sen, S., Pottabathini, N., Iska, V. B. R., & Katangoor, V., 2017).
Theoretical and Computational Investigations
Computational studies have furthered the understanding of sulfonamide derivatives' mechanisms of action and potential therapeutic applications. Fahim et al. (2021) conducted a theoretical investigation of antimalarial sulfonamides as COVID-19 drugs, utilizing computational calculations and molecular docking studies, demonstrating the versatility of sulfonamide derivatives in drug design (Fahim, A. M., & Ismael, E. H. I., 2021).
Propriétés
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c24-28(25,15-5-1-3-12-4-2-8-19-17(12)15)20-10-16-21-18(23-27-16)13-9-14(26-22-13)11-6-7-11/h1-5,8-9,11,20H,6-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHXUABGNLWOEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

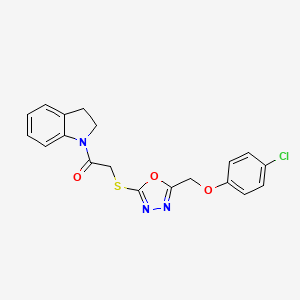

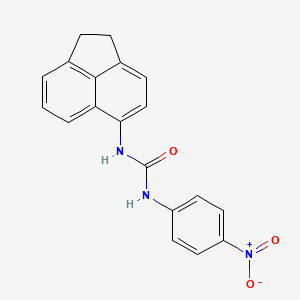

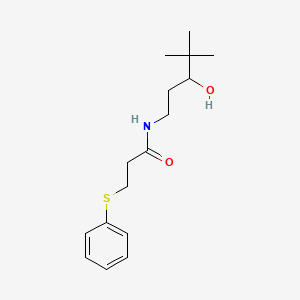
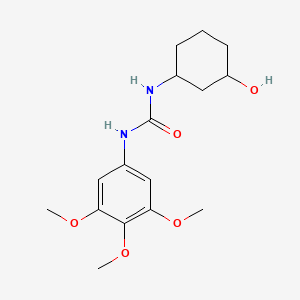

![3-(4-Methoxyphenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2363198.png)
![2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2363200.png)
![N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2363202.png)
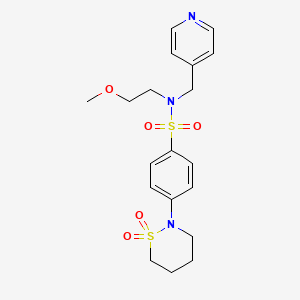
![N-(4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2363206.png)
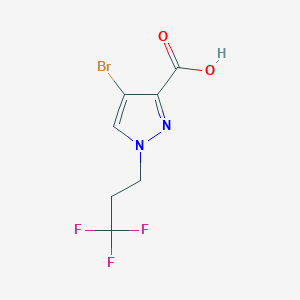
![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2363213.png)